molecular formula C10H18O6S B14007401 Diethyl 3,3'-sulphonylbispropionate CAS No. 7355-12-6

Diethyl 3,3'-sulphonylbispropionate

Cat. No.: B14007401
CAS No.: 7355-12-6
M. Wt: 266.31 g/mol
InChI Key: IKKBIEICVVEXON-UHFFFAOYSA-N
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Description

Diethyl 3,3'-sulphonylbispropionate (CAS 7355-12-6) is an organosulfur compound with the molecular formula C₁₀H₁₈O₆S and a molecular weight of 266.311 g/mol . Its structure consists of two propionate ethyl ester groups linked by a sulfonyl (-SO₂-) bridge. This configuration confers unique physicochemical properties, including a melting temperature (Tm) of 359.7 K (86.5°C) and a fusion enthalpy (ΔfusH) of 38.0 kJ/mol . The sulfonyl group enhances thermal stability and polarity compared to simple esters, making it a candidate for applications in polymer chemistry or pharmaceuticals.

Properties

CAS No.

7355-12-6

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)sulfonylpropanoate

InChI

InChI=1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3

InChI Key

IKKBIEICVVEXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The key step in preparing this compound involves the formation of the sulfonyl (-SO2-) linkage between two propionate ester moieties. This can be achieved by:

Detailed Preparation via Oxidation Route

A representative preparation involves the following steps:

Step Description Reagents/Conditions Notes
1 Synthesis of 3,3'-dithiopropionic acid diethyl ester Reaction of 3-mercaptopropionic acid with ethanol and acid catalyst or via esterification of 3,3'-dithiopropionic acid Starting material for oxidation
2 Oxidation of disulfide to sulfone Oxidizing agents such as hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or sodium periodate under controlled temperature Converts -S-S- to -SO2- linkage
3 Purification Crystallization or distillation Obtain pure this compound

This approach is supported by analogous oxidation reactions of disulfides to sulfones documented in organic synthesis literature, where mild oxidants selectively convert disulfide bonds to sulfonyl groups without affecting ester functionalities.

Alternative Preparation via Sulfonylation

Another potential method involves:

However, this route is less commonly reported and may require careful control to avoid side reactions.

Research Findings and Analysis

Reaction Conditions and Solvents

  • Polar solvents such as alcohols (methanol, ethanol, propanol) and water are often employed in related syntheses to improve yields and minimize impurities.

  • Reaction temperatures typically range from 0 to 50 °C to control reaction rates and selectivity.

Purity and Impurity Control

  • Impurities such as N-methyl-3-(N-methylamino)-propionamide (MMAP), a known carcinogen in related amide syntheses, can be minimized by controlling solvent polarity and reaction conditions.

  • The use of polar solvents and controlled temperature reduces side product formation, enhancing the purity of the target sulfonyl bispropionate.

Yield Optimization

  • Addition of inorganic salts (e.g., sodium sulfate, ammonium sulfate) during solidification steps can improve crystallization and yield of the pure compound.

  • Reducing agents like sodium thiosulfate may be used to control oxidation states and prevent overoxidation.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Starting Material 3,3'-dithiopropionic acid diethyl ester Precursor for oxidation
Oxidizing Agent H2O2, m-CPBA, NaIO4 Converts disulfide to sulfone
Solvent Ethanol, methanol, water Enhances solubility, controls impurities
Temperature 0–50 °C Controls reaction rate and selectivity
Reaction Time 1–3 hours Sufficient for complete oxidation
Additives Sodium sulfate, ammonium sulfate Improves crystallization
Purification Crystallization, filtration Obtains high purity product

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-sulphonylbispropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 3,3’-sulphonylbispropionate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of covalent bonds and the modification of target molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups
Diethyl 3,3'-sulphonylbispropionate 7355-12-6 C₁₀H₁₈O₆S 266.31 Sulfonyl, ester
Diethyl succinate 123-25-1 C₈H₁₄O₄ 174.19 Ester
3,3′-Sulfonyldipropionitrile 3234-31-9 C₆H₈N₂O₂S 172.20 Sulfonyl, nitrile
3,3′-(propane-2,2-diylbis(sulfanediyl))dipropionic acid 4265-59-2 C₉H₁₆O₄S₂ 252.36 Thioether, carboxylic acid

Key Observations :

  • Diethyl succinate (C₈H₁₄O₄) lacks the sulfonyl group, reducing its polarity and thermal stability compared to the target compound.
  • 3,3′-Sulfonyldipropionitrile (C₆H₈N₂O₂S) replaces ester groups with nitriles, increasing reactivity due to the electron-withdrawing nature of -CN. However, its lower molecular weight (172.20 g/mol ) may limit applications requiring high molecular rigidity .
  • 3,3′-(propane-2,2-diylbis(sulfanediyl))dipropionic acid (C₉H₁₆O₄S₂) substitutes the sulfonyl bridge with thioether (-S-) linkages and carboxylic acid (-COOH) termini. This structure enhances acidity and hydrophilicity, contrasting with the ester-terminated target compound .

Physical and Thermodynamic Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Fusion Enthalpy (ΔfusH) Solubility
This compound 86.5 38.0 kJ/mol Not reported
Diethyl succinate 216–217 Not reported Soluble in water/organics
3,3′-Sulfonyldipropionitrile Not reported Not reported Likely polar-aprotic solvents
Thioether-dipropionic acid Not reported Not reported High water solubility (acidic groups)

Analysis :

  • The target compound’s moderate melting point (86.5°C ) and significant ΔfusH suggest stable crystalline packing, likely due to sulfonyl-mediated dipole interactions .
  • Diethyl succinate ’s reported high melting point (216–217°C ) conflicts with typical ester behavior (e.g., dimethyl succinate melts at ~19°C), raising questions about data accuracy or possible impurities .
  • The absence of solubility data for this compound limits direct comparisons, but its sulfonyl group likely enhances solubility in polar aprotic solvents (e.g., DMSO) relative to diethyl succinate.

Q & A

Q. How can researchers mitigate risks when scaling up reactions involving this compound?

  • Methodological Answer :
  • Process Hazard Analysis (PHA) : Conduct a HAZOP study to identify risks (e.g., exothermic esterification).
  • Engineering Controls : Use jacketed reactors with temperature feedback systems to prevent thermal runaway .

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